molecular formula C13H13NO2S B1391975 Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate CAS No. 1187163-46-7

Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate

Cat. No.: B1391975
CAS No.: 1187163-46-7
M. Wt: 247.31 g/mol
InChI Key: ZUBZCVZVYZDUKO-UHFFFAOYSA-N
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Description

Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted at position 5 with a 6-methylpyridin-2-yl group and at position 2 with an ethyl carboxylate ester. This structure combines the electron-rich thiophene core with a pyridine moiety, enabling diverse applications in medicinal chemistry and materials science. The methyl group on the pyridine enhances lipophilicity, while the carboxylate ester improves solubility in organic solvents, making it a versatile scaffold for further functionalization .

Properties

IUPAC Name

ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)12-8-7-11(17-12)10-6-4-5-9(2)14-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBZCVZVYZDUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate typically involves the condensation reaction of 6-methylpyridine-2-carboxylic acid with thiophene-2-carboxylic acid under esterification conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride, followed by the addition of ethanol to form the ethyl ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like sodium halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium halides in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Ethyl 5-(6-Chloro-3-pyridinyl)thiophene-2-carboxylate (CAS 1187163-71-8)
  • Structure : Chlorine replaces the methyl group at position 6 of the pyridine ring.
  • Properties: The electron-withdrawing chloro group reduces pyridine basicity compared to the methyl group, decreasing solubility in polar solvents .
  • Applications : Investigated as a precursor for agrochemicals, leveraging its reactivity in nucleophilic substitution reactions .
Ethyl 5-(6-Chloropyridin-2-yl)thiophene-2-carboxylate
  • Structure : Pyridine is attached at position 2 of the thiophene, with a chloro substituent at pyridine position 5.
  • Key Difference : The altered regiochemistry of the pyridine-thiophene linkage may sterically hinder interactions with biological targets compared to the target compound .

Replacement of Pyridine with Other Aromatic Groups

Ethyl 3-Amino-5-(4-Chlorophenyl)thiophene-2-carboxylate
  • Structure : A 4-chlorophenyl group replaces the pyridine ring.
  • Properties :
    • The phenyl group lacks hydrogen-bonding capability, reducing affinity for enzymes like HDACs compared to pyridine-containing analogs .
    • Higher melting point (174–178°C) due to planar phenyl-thiophene stacking .
  • Synthesis : Prepared via Gewald reaction, emphasizing the versatility of thiophene carboxylates in accommodating diverse substituents .
Ethyl 5-(Trifluoroacetyl)thiophene-2-carboxylate
  • Structure : A trifluoroacetyl group replaces the pyridine ring.
  • Properties :
    • Strong electron-withdrawing effect enhances reactivity in cyclization reactions .
    • Demonstrated class II HDAC inhibition, highlighting the role of electron-deficient substituents in targeting epigenetic enzymes .

Complex Heterocyclic Derivatives

Ethyl 2-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethanoylamino]-4-methyl-thiophene-3-carboxylate
  • Structure : Incorporates a pyrimidine-sulfanyl moiety.
  • Properties :
    • The sulfanyl group enables disulfide bond formation, useful in prodrug design .
    • Broader-spectrum biological activity due to dual heterocyclic motifs .
Ethyl 5-(5-(Aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate
  • Structure : Indole ring fused to thiophene.
  • Applications : Explored in oncology for targeting indoleamine 2,3-dioxygenase (IDO1), a key enzyme in tumor immune evasion .

Comparative Data Table

Compound Name Substituent (Position) Molecular Weight Melting Point (°C) Key Applications
Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate 6-Methylpyridin-2-yl (C5) 247.3 Not reported HDAC inhibition, drug scaffolds
Ethyl 5-(6-Chloro-3-pyridinyl)thiophene-2-carboxylate 6-Chloro-3-pyridinyl (C5) 267.7 Discontinued Agrochemical precursors
Ethyl 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylate 4-Chlorophenyl (C5) 295.7 174–178 Antimicrobial agents
Ethyl 5-(Trifluoroacetyl)thiophene-2-carboxylate Trifluoroacetyl (C5) 236.2 Not reported HDAC inhibitors

Research Findings and Trends

  • Synthetic Accessibility : Suzuki-Miyaura coupling is widely used for pyridinyl-thiophene conjugation, as seen in and . Chloro and methyl substituents are introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
  • Biological Activity : Pyridine-containing derivatives show enhanced enzyme inhibition (e.g., HDACs) due to hydrogen-bonding interactions, whereas phenyl analogs prioritize hydrophobic interactions .
  • Thermal Stability : Methyl and chloro substituents increase melting points compared to ester-only derivatives, as observed in and .

Biological Activity

Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a thiophene ring fused with a pyridine derivative, which contributes to its biological activity. The synthesis typically involves the condensation of 6-methylpyridine-2-carboxylic acid with thiophene-2-carboxylic acid under esterification conditions, often using dehydrating agents like thionyl chloride or phosphorus pentachloride followed by ethanol addition to form the ethyl ester .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an effective antimicrobial agent.

Bacterial Strain MIC (mg/mL)
Escherichia coli0.0048
Bacillus subtilis0.0195
Staphylococcus aureus0.0098
Candida albicans0.039

These results suggest that the compound exhibits strong antibacterial activity, particularly against E. coli and B. subtilis .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Preliminary findings indicate that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell proliferation and survival.

Mechanism of Action:

  • Apoptosis Induction: The compound may activate caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest: It can inhibit key proteins involved in cell cycle progression, effectively halting cancer cell division.
  • Inhibition of Angiogenesis: this compound may disrupt the formation of new blood vessels that tumors require for growth .

Case Studies and Research Findings

  • Study on Antimicrobial Activity: A comprehensive evaluation was conducted on various derivatives of thiophene compounds, including this compound, revealing significant antimicrobial effects against multiple pathogens .
  • Anticancer Efficacy Assessment: In vitro studies demonstrated that this compound exhibited cytotoxic effects on breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Pharmacokinetics and ADME Properties

Currently, detailed pharmacokinetic data for this compound is limited. However, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating its therapeutic potential.

Q & A

Advanced Research Question

  • Electron-withdrawing groups (e.g., 4-chlorophenyl) increase topoisomerase II inhibition by enhancing DNA intercalation .
  • Ester flexibility : Ethyl esters improve membrane permeability compared to methyl, as shown in logP calculations .
  • Heterocyclic fusion (e.g., tetrahydrobenzo[b]thiophene) enhances planar stacking with kinase active sites .

How can contradictions in synthetic yields between studies be reconciled?

Advanced Research Question
Discrepancies often arise from:

  • Solvent polarity : Polar aprotic solvents (DMF) improve thiophosgene reactivity but may reduce selectivity .
  • Catalyst loading : Phase-transfer catalysts (TBAB) at >5 mol% suppress side reactions in one-pot syntheses .
  • Temperature : Reflux conditions for thiourea cyclization (80°C vs. RT) impact yield by 15–20% .

What is the thermal stability of this compound under storage and reaction conditions?

Advanced Research Question
Differential Scanning Calorimetry (DSC) shows decomposition onset at ~180°C. For long-term storage, desiccated conditions (-20°C, argon atmosphere) prevent ester hydrolysis. In reactions, temperatures >100°C in protic solvents (e.g., ethanol) risk decarboxylation, necessitating inert atmospheres .

How do computational models predict the binding affinity of this compound to biological targets?

Advanced Research Question
Molecular docking (AutoDock Vina) with Topo II-DNA complexes identifies key interactions:

  • Pyridinyl nitrogen hydrogen-bonds with DNA backbone phosphates.
  • Thiophene sulfur participates in hydrophobic pockets. MD simulations (AMBER) validate stability over 100 ns trajectories .

What novel derivatives have shown promise in overcoming drug resistance?

Advanced Research Question

  • Trifluoromethyl analogs : Enhance metabolic stability and P-glycoprotein evasion in resistant cell lines .
  • Furan-conjugated derivatives : The 5-methylfuran moiety in Ethyl 6-methyl-2-(3-(5-methylfuran-2-yl)propanamido)-tetrahydrobenzo[b]thiophene-3-carboxylate improves uptake in ABCB1-overexpressing cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate
Reactant of Route 2
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Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate

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